3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one 3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1008866-58-7
VCID: VC5388576
InChI: InChI=1S/C19H23N3O3S/c1-24-15-9-12-13(10-16(15)25-2)20-19(26)22-14(18(23)21-17(12)22)8-11-6-4-3-5-7-11/h9-11,14H,3-8H2,1-2H3,(H,21,23)
SMILES: COC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4CCCCC4
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47

3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

CAS No.: 1008866-58-7

Cat. No.: VC5388576

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.47

* For research use only. Not for human or veterinary use.

3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one - 1008866-58-7

Specification

CAS No. 1008866-58-7
Molecular Formula C19H23N3O3S
Molecular Weight 373.47
IUPAC Name 3-(cyclohexylmethyl)-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one
Standard InChI InChI=1S/C19H23N3O3S/c1-24-15-9-12-13(10-16(15)25-2)20-19(26)22-14(18(23)21-17(12)22)8-11-6-4-3-5-7-11/h9-11,14H,3-8H2,1-2H3,(H,21,23)
Standard InChI Key FXGSXIXBLSWCGO-UHFFFAOYSA-N
SMILES COC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4CCCCC4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₉H₂₃N₃O₃S, with a molecular weight of 373.47 g/mol . Its IUPAC name reflects its intricate architecture: 3-(cyclohexylmethyl)-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one. Key structural elements include:

  • Imidazo[1,2-c]quinazolinone core: A fused tricyclic system combining imidazole and quinazolinone rings.

  • Cyclohexylmethyl group: A hydrophobic substituent at position 3, likely influencing lipophilicity and target binding.

  • Methoxy groups: Electron-donating substituents at positions 8 and 9, modulating electronic properties.

  • Thioxo group: A sulfur-containing moiety at position 5, potentially enhancing reactivity or binding affinity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1008866-58-7
Molecular FormulaC₁₉H₂₃N₃O₃S
Molecular Weight373.47 g/mol
IUPAC Name3-(Cyclohexylmethyl)-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one
SMILESCOC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4CCCCC4

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of imidazo[1,2-c]quinazolinones typically involves multistep protocols. For this compound, two primary routes are inferred from related methodologies:

Copper-Catalyzed Cyclization

A method described for analogous imidazo[1,2-c]quinazolines involves:

  • Coupling: Reacting 2-aminobenzonitrile derivatives with α-amino ketones in the presence of CuI and K₂CO₃ in DMF at 150°C .

  • Oxidative Cyclization: Subsequent addition of Cu(OAc)₂·H₂O to facilitate ring closure .
    This approach could adapt to introduce the cyclohexylmethyl and thioxo groups via tailored starting materials.

Three-Step Synthesis from Benzil

An alternative route employs:

  • Condensation: Benzil reacts with aldehydes and ammonium acetate to form imidazole intermediates .

  • Reduction: Intermediate reduction followed by cyclization with carbon disulfide (CS₂) and KOH in ethanol .
    This method’s flexibility allows incorporation of methoxy and cyclohexylmethyl substituents at defined positions.

Physicochemical Properties

Predicted Properties

Experimental data for this compound remain limited, but computational predictions provide insights:

Table 2: Physicochemical Parameters

PropertyValueSource
Boiling Point516.2 ± 60.0 °C (Predicted)
Density1.42 ± 0.1 g/cm³ (Predicted)
pKa9.66 ± 0.40 (Predicted)
LogP (Partition Coefficient)Estimated ~3.2 (High lipophilicity)-

The high boiling point and density align with its molecular weight and aromaticity. The predicted pKa suggests weak basicity, likely from the quinazolinone nitrogen.

Applications and Future Directions

Therapeutic Prospects

  • Inflammation Management: As a quinazolinone derivative, it could address NSAID limitations (e.g., gastrointestinal toxicity) .

  • Oncology: Kinase inhibitory potential positions it for cancer therapy research .

Synthetic Challenges

  • Regioselectivity: Controlling substituent placement during cyclization remains a hurdle .

  • Scalability: High-temperature reactions (e.g., 150°C) complicate industrial-scale production .

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